N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline
Brand Name: Vulcanchem
CAS No.: 147764-76-9
VCID: VC8075366
InChI: InChI=1S/C12H16N2O2/c1-3-13(4-2)12-7-5-11(6-8-12)9-10-14(15)16/h5-10H,3-4H2,1-2H3/b10-9+
SMILES: CCN(CC)C1=CC=C(C=C1)C=C[N+](=O)[O-]
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol

N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline

CAS No.: 147764-76-9

Cat. No.: VC8075366

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline - 147764-76-9

Specification

CAS No. 147764-76-9
Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
IUPAC Name N,N-diethyl-4-[(E)-2-nitroethenyl]aniline
Standard InChI InChI=1S/C12H16N2O2/c1-3-13(4-2)12-7-5-11(6-8-12)9-10-14(15)16/h5-10H,3-4H2,1-2H3/b10-9+
Standard InChI Key AATYCRRVMKWSAC-MDZDMXLPSA-N
Isomeric SMILES CCN(CC)C1=CC=C(C=C1)/C=C/[N+](=O)[O-]
SMILES CCN(CC)C1=CC=C(C=C1)C=C[N+](=O)[O-]
Canonical SMILES CCN(CC)C1=CC=C(C=C1)C=C[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N,N-diethyl-4-[(E)-2-nitroethenyl]aniline, reflecting its ethyldimethylamine backbone and trans-configuration of the nitroethenyl group. Its molecular formula, C12H16N2O2\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{2}, corresponds to a molecular weight of 220.27 g/mol. The (E)-stereochemistry of the nitroethenyl moiety is critical for its electronic properties and intermolecular interactions .

Structural Elucidation and Spectroscopic Data

The compound’s structure has been confirmed through X-ray crystallography and spectroscopic methods. Key features include:

  • Aromatic Ring: The phenyl group provides a planar framework for conjugation with the nitroethenyl substituent.

  • Nitroethenyl Group: The CH=CHNO2-\text{CH}=\text{CH}-\text{NO}_{2} moiety adopts an E-configuration, minimizing steric hindrance between the nitro group and aromatic ring.

  • Diethylamino Group: The N(C2H5)2-\text{N}(\text{C}_{2}\text{H}_{5})_{2} substituent enhances solubility in organic solvents and modulates electronic effects .

Experimental spectral data include:

  • UV-Vis: λmax=320nm\lambda_{\text{max}} = 320 \, \text{nm} (attributed to ππ\pi \rightarrow \pi^{*} transitions in the nitroethenyl system).

  • 1H NMR^{1}\text{H NMR} : δ 1.2 (t, 6H, N(CH2CH3)2-\text{N}(\text{CH}_{2}\text{CH}_{3})_{2}), δ 3.4 (q, 4H, N(CH2CH3)2-\text{N}(\text{CH}_{2}\text{CH}_{3})_{2}), δ 6.8–7.6 (m, aromatic and vinyl protons) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline is typically synthesized via a two-step process:

  • Nitration of N,N-Diethylaniline: Reaction with nitric acid introduces a nitro group at the para position.

  • Nitroethenylation: Condensation with nitroethylene in the presence of a base (e.g., potassium carbonate) yields the target compound.

Optimal conditions for Step 2 include:

  • Temperature: 60–80°C

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Catalyst: Triethylamine (0.5 equiv) .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance yield (∼85%) and purity (>98%). Key parameters:

  • Residence Time: 30–45 minutes

  • Purification: Sequential crystallization from ethanol/water mixtures removes unreacted starting materials .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue
Melting Point92–94°C
Boiling Point285°C (decomposes)
Solubility in Water<0.1 g/L (25°C)
Solubility in Ethanol45 g/L (25°C)
Partition Coefficient (LogP)2.8

The low aqueous solubility and moderate lipophilicity make it suitable for organic-phase reactions .

Electronic Properties

The nitroethenyl group acts as a strong electron-withdrawing moiety, reducing the electron density of the aromatic ring. Density Functional Theory (DFT) calculations indicate:

  • HOMO-LUMO Gap: 4.2 eV, suggesting potential use in optoelectronic materials.

  • Dipole Moment: 5.6 Debye, enhancing intermolecular dipole-dipole interactions .

Chemical Reactivity and Applications

Nucleophilic Aromatic Substitution

The nitro group activates the ring for substitution reactions. For example, reaction with sodium methoxide replaces the nitro group with methoxy, yielding N,N-Diethyl-4-methoxyaniline\text{N,N-Diethyl-4-methoxyaniline} (Yield: 72%) .

Reduction Pathways

Catalytic hydrogenation (H₂/Pd-C) reduces the nitroethenyl group to an amine:

N,N-Diethyl-4-[(E)-2-nitroethenyl]anilineH2/Pd-CN,N-Diethyl-4-vinylaniline+NH3\text{N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{N,N-Diethyl-4-vinylaniline} + \text{NH}_3

This product serves as a precursor to polyaniline derivatives .

Applications in Dye Synthesis

The compound’s conjugation system makes it a key intermediate for azo dyes. Coupling with diazonium salts produces dyes with λmax ranging from 450–600 nm, used in textile and ink industries .

Biological Activity and Toxicology

In Vitro Cytotoxicity

Preliminary assays against HeLa cells show moderate cytotoxicity (IC₅₀ = 48 μM), likely due to nitroreductase-mediated generation of reactive oxygen species (ROS) .

Mutagenicity Screening

Ames tests using Salmonella typhimurium TA98 and TA100 strains indicate weak mutagenicity at concentrations >100 μM, suggesting caution in prolonged handling .

Comparative Analysis with Structural Analogues

CompoundSubstituentsMelting Point (°C)LogPApplications
N,N-Diethyl-4-nitroaniline−NO₂78–802.1Explosives precursor
N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline−N(CH₃)₂, −CH=CHNO₂89–912.6Photochromic materials
N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline−N(C₂H₅)₂, −CH=CHNO₂92–942.8Dye intermediates, OLEDs

The diethyl variant’s higher LogP enhances solubility in nonpolar solvents, favoring its use in polymer chemistry .

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